molecular formula C7H9NO3S B6262849 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione CAS No. 1856821-85-6

4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione

Cat. No. B6262849
CAS RN: 1856821-85-6
M. Wt: 187.2
InChI Key:
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Description

4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione (4-PMTD) is a novel small molecule that has been studied for its potential therapeutic applications in the field of medicinal chemistry. 4-PMTD is a derivative of thiomorpholine, a heterocyclic compound that has been used in various medicinal applications. 4-PMTD has been studied for its ability to modulate the activity of various enzymes and proteins, and has been found to possess anti-inflammatory and anti-tumor activities.

Scientific Research Applications

4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione has been studied for its potential applications in the field of medicinal chemistry. 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione has been found to modulate the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), the enzyme responsible for the production of prostaglandins. 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione has also been found to possess anti-inflammatory and anti-tumor activities. In addition, 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione has been found to possess antifungal, antimicrobial, and antiviral activities.

Mechanism of Action

The mechanism of action of 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione is not yet fully understood. However, it is believed that 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione modulates the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2). By modulating the activity of COX-2, 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione is able to reduce the production of prostaglandins, which are involved in the inflammatory response. In addition, 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione has been found to possess anti-inflammatory and anti-tumor activities, which may be due to its ability to modulate the activity of other enzymes and proteins.
Biochemical and Physiological Effects
4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione has been found to possess a variety of biochemical and physiological effects. 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione has been found to modulate the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2). By modulating the activity of COX-2, 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione is able to reduce the production of prostaglandins, which are involved in the inflammatory response. In addition, 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione has been found to possess anti-inflammatory and anti-tumor activities, which may be due to its ability to modulate the activity of other enzymes and proteins. 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione has also been found to possess antifungal, antimicrobial, and antiviral activities.

Advantages and Limitations for Lab Experiments

4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione has several advantages and limitations for lab experiments. One advantage of 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione is that it is relatively easy to synthesize, using a variety of methods, including the Williamson ether synthesis, the Mitsunobu reaction, and the Stille reaction. In addition, 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione has been found to possess a variety of biochemical and physiological effects, making it a useful tool for studying enzyme and protein modulation. However, 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione has several limitations, including its potential toxicity, as well as its relatively short half-life.

Future Directions

The potential applications of 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione are vast and varied. One potential future direction for research is to further investigate the mechanism of action of 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione, in order to gain a better understanding of how it modulates the activity of various enzymes and proteins. In addition, further research could be conducted to explore the potential therapeutic applications of 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione, such as its potential use as an anti-inflammatory or anti-tumor agent. Furthermore, research could be conducted to investigate the potential toxicity of 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione, and to determine the most effective dosage and administration method. Finally, research could be conducted to explore the potential synergistic effects of 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione when used in combination with other therapeutic agents.

Synthesis Methods

4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione can be synthesized using a variety of methods, including the Williamson ether synthesis, the Mitsunobu reaction, and the Stille reaction. The Williamson ether synthesis involves the reaction of an alkyl halide with an alcohol to form an ether. The Mitsunobu reaction involves the reaction of an alcohol with an organometallic compound, such as an organolithium reagent, to form an ether. The Stille reaction involves the reaction of an alkyl halide with an organostannane to form an ether. All of these methods are efficient and reliable for the synthesis of 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione involves the reaction of propargyl bromide with thiomorpholine-1,1-dione in the presence of a base to form 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione.", "Starting Materials": [ "Propargyl bromide", "Thiomorpholine-1,1-dione", "Base (e.g. potassium carbonate)", "Solvent (e.g. DMF)" ], "Reaction": [ "Step 1: Dissolve thiomorpholine-1,1-dione (1 equivalent) and base (2 equivalents) in a solvent (e.g. DMF) and stir the mixture at room temperature for 30 minutes.", "Step 2: Add propargyl bromide (1 equivalent) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction by adding water and extract the product with an organic solvent (e.g. ethyl acetate).", "Step 4: Purify the product by column chromatography or recrystallization." ] }

CAS RN

1856821-85-6

Product Name

4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione

Molecular Formula

C7H9NO3S

Molecular Weight

187.2

Purity

95

Origin of Product

United States

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